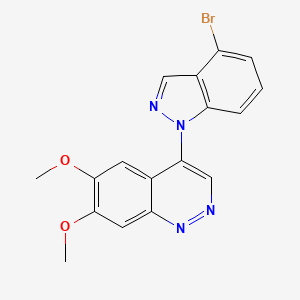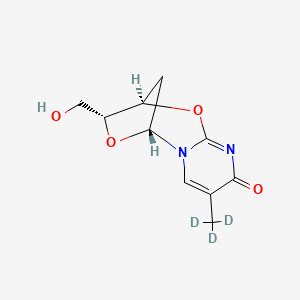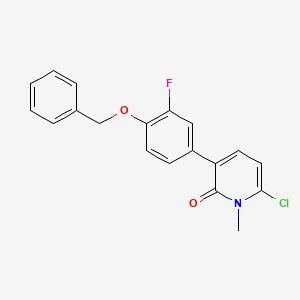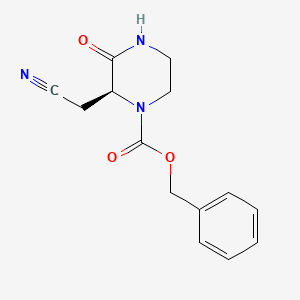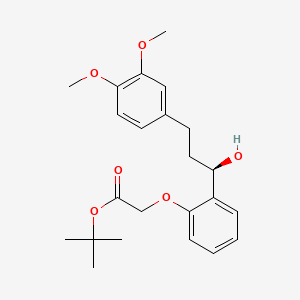
(R)-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl ester group, a phenoxyacetate moiety, and a hydroxypropyl group attached to a dimethoxyphenyl ring, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Esterification: The hydroxypropyl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester product.
Phenoxyacetate Formation: The final step involves the reaction of the ester with phenol under basic conditions to form the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features used as a solvent and intermediate in chemical synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester compound used in the food industry as a flavoring agent.
Uniqueness
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
分子式 |
C23H30O6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate |
InChI |
InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14,18,24H,10,12,15H2,1-5H3/t18-/m1/s1 |
InChI 键 |
DEPRYKQVMLMYNL-GOSISDBHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C(CCC2=CC(=C(C=C2)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


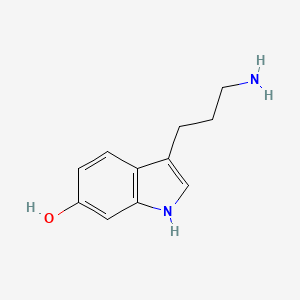
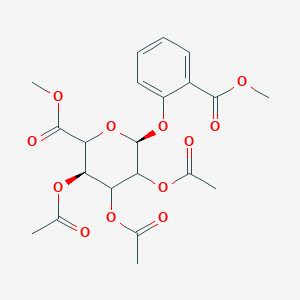
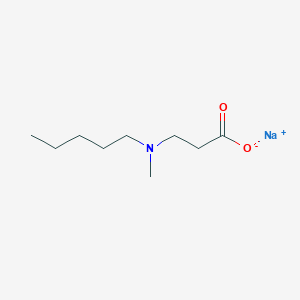
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

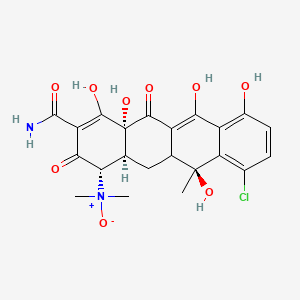
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
